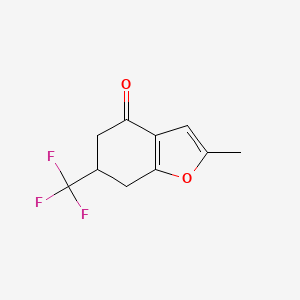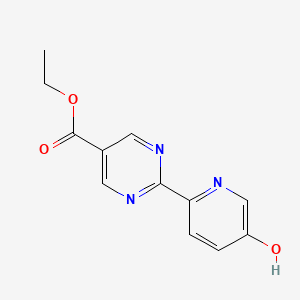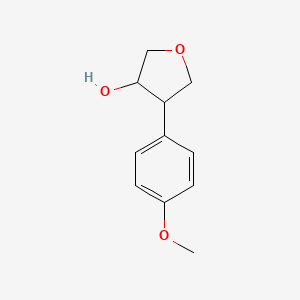![molecular formula C10H9BrN2O2S B11787269 Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11787269.png)
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is a chemical compound with a complex structure that includes a benzimidazole ring substituted with bromine, a methylthio group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of a benzimidazole precursor, followed by the introduction of the methylthio group and the esterification of the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted benzimidazole derivatives.
科学的研究の応用
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: This compound shares the bromine and imidazole structure but lacks the methylthio and carboxylate groups.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar in structure but with a pyrimidine ring instead of a benzimidazole ring.
Uniqueness
Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine, methylthio, and carboxylate groups on the benzimidazole ring makes it a versatile compound for various applications.
特性
分子式 |
C10H9BrN2O2S |
|---|---|
分子量 |
301.16 g/mol |
IUPAC名 |
methyl 7-bromo-2-methylsulfanyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-15-9(14)5-3-6(11)8-7(4-5)12-10(13-8)16-2/h3-4H,1-2H3,(H,12,13) |
InChIキー |
VMYWMXKCHVSUAE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)









![Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride](/img/structure/B11787240.png)
![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787261.png)
![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)
